6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Benzylamine, methylamine, and appropriate naphthyridine precursors.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to form reduced derivatives using reducing agents like sodium borohydride.
Substitution: Substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-1,6-naphthyridin-5(6H)-one: Lacks the methyl group at the 7-position.
7-Methyl-1,6-naphthyridin-5(6H)-one: Lacks the benzyl group at the 6-position.
1,6-Naphthyridin-5(6H)-one: Lacks both the benzyl and methyl groups.
Uniqueness
6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one is unique due to the presence of both benzyl and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
88187-42-2 |
---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-benzyl-7-methyl-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C16H14N2O/c1-12-10-15-14(8-5-9-17-15)16(19)18(12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
InChI Key |
BIRUHVSYVFGUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.